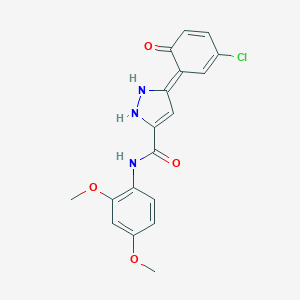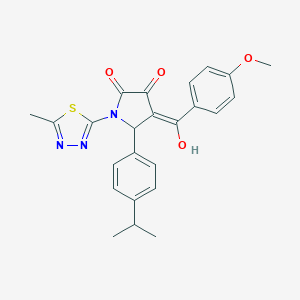
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. This compound has also been found to inhibit the growth and proliferation of cancer cells, which may make it a useful therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide. One direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and signaling pathways in the body. Additionally, further studies could be conducted to investigate the potential toxicity of this compound, in order to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene) malononitrile with 2,4-dimethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H16ClN3O4 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-11-4-5-13(17(8-11)26-2)20-18(24)15-9-14(21-22-15)12-7-10(19)3-6-16(12)23/h3-9,21-22H,1-2H3,(H,20,24)/b14-12- |
Clave InChI |
JJKMPNYFJNJEIU-OWBHPGMISA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2)OC |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)